Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H19BrN4O2 and a molecular weight of 367.24 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves a reaction with potassium carbonate in N,N-dimethyl-formamide and toluene at 100°C for 4 hours . The reaction mixture is then cooled, water is added, and the mixture is extracted with ethyl acetate. The organic layer is washed with water and saturated brine, and the solvent is evaporated. The obtained residue is purified by column chromatography to give the title compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H19BrN4O2/c1-15(2,3)22-14(21)20-6-4-19(5-7-20)13-11(9-17)8-12(16)10-18-13/h8,10H,4-7H2,1-3H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 367.24 . Other specific physical and chemical properties like melting point, boiling point, and density are not available in the search results.Scientific Research Applications
Synthesis and Structural Characterization
- Tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate and its derivatives have been synthesized and structurally characterized, contributing to the understanding of their molecular structures and properties. For instance, the crystal and molecular structure of similar tert-butyl piperazine-carboxylates have been reported, elucidating details like bond lengths, angles, and crystal systems (Mamat, Flemming, & Köckerling, 2012).
Biological Evaluation
- Some derivatives of tert-butyl piperazine-carboxylates have been screened for their in vitro antibacterial and anthelmintic activities. Although specific results vary, these studies contribute to understanding the potential biological applications of these compounds (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Pharmacological Core Development
- Derivatives of tert-butyl piperazine-carboxylates serve as important intermediates in the synthesis of pharmacologically active compounds. Their unique chemical structures make them valuable in developing new drugs and exploring novel therapeutic avenues (Gumireddy et al., 2021).
Antitumor Activity
- Certain N-substituted derivatives of tert-butyl piperazine-carboxylates have shown promising antitumor activities in vitro, highlighting their potential in cancer research and treatment (Wu et al., 2017).
Antimicrobial Properties
- Several derivatives have been evaluated for their antibacterial and antifungal activities, demonstrating the potential of tert-butyl piperazine-carboxylates in developing new antimicrobial agents (Kulkarni et al., 2016).
Corrosion Inhibition
- Novel tert-butyl piperazine-carboxylates have been investigated for their potential as corrosion inhibitors, especially for protecting metals like carbon steel in corrosive environments. Their efficiency in this application could lead to practical industrial applications (Praveen et al., 2021).
Safety and Hazards
This compound has been classified with the signal word “Warning” and hazard statements H315, H319, and H335 . These hazard statements indicate that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Properties
IUPAC Name |
tert-butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN4O2/c1-15(2,3)22-14(21)20-6-4-19(5-7-20)13-11(9-17)8-12(16)10-18-13/h8,10H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPDJHFNZHRNNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.